gamma-Hch 13C6

概要

説明

. The compound is known for its effectiveness in controlling pests and is also used in the treatment of scabies and lice. Gamma-HCH is one of the isomers of hexachlorocyclohexane (HCH), which includes several other isomers such as alpha-HCH, beta-HCH, and delta-HCH.

準備方法

Synthetic Routes and Reaction Conditions: Gamma-HCH is synthesized through the chlorination of benzene. The process involves multiple steps, starting with the production of hexachlorocyclohexane (HCH) through the reaction of benzene with chlorine gas under controlled conditions. The specific isomer, gamma-HCH, is then isolated through fractional distillation.

Industrial Production Methods: Industrial production of gamma-HCH involves large-scale chlorination reactors where benzene is exposed to chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure the formation of the desired isomer. The resulting mixture is then subjected to fractional distillation to separate gamma-HCH from other isomers.

化学反応の分析

Types of Reactions: Gamma-HCH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Gamma-HCH can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction of gamma-HCH can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions involve replacing one or more chlorine atoms with other functional groups, often using nucleophiles such as hydroxide ions (OH-) or amines.

Major Products Formed:

Oxidation: The oxidation of gamma-HCH can produce chlorinated carboxylic acids.

Reduction: Reduction reactions can yield partially or fully dechlorinated derivatives of gamma-HCH.

Substitution: Substitution reactions can lead to the formation of various organochlorine compounds.

科学的研究の応用

Chemistry

Gamma-HCH 13C6 serves as a crucial standard in environmental analysis. It is utilized to detect and quantify pesticide residues in various matrices, including soil, water, and biological samples. The isotopic labeling enhances the sensitivity and specificity of analytical techniques such as mass spectrometry and gas chromatography. Furthermore, it aids in the study of chlorinated hydrocarbon degradation pathways, providing insights into the environmental fate of these compounds.

Biology

In biological research, this compound is employed to investigate the effects of organochlorine pesticides on ecosystems and wildlife. It acts as a model compound for studying bioaccumulation and biomagnification processes associated with persistent organic pollutants (POPs). Recent studies have highlighted its role in understanding microbial degradation pathways, particularly in contaminated environments where γ-HCH is broken down by specialized bacterial strains.

Case Study: Mycelial Nutrient Transfer

A notable study demonstrated that mycelial nutrient transfer from fungi to bacteria significantly enhances the degradation of γ-HCH in nutrient-deficient environments. Researchers used spatially structured model ecosystems to trace the incorporation of 13C-labeled fungal metabolites into bacterial proteins involved in HCH degradation. The findings indicated that fungal-bacterial interactions could double HCH removal efficiency compared to bacterial monocultures .

Medicine

Gamma-HCH has historically been used in medical applications for treating scabies and lice due to its insecticidal properties. Ongoing research aims to better understand its therapeutic potential and toxicity profile. The compound's mechanism of action involves interaction with GABA receptors, leading to neurotoxic effects that can be both beneficial (in controlled doses) and harmful (in excessive exposure).

Environmental Science

In environmental studies, this compound is used to monitor contamination levels and assess remediation strategies. Its isotopic labeling allows researchers to track the movement and degradation of HCH isomers in various ecosystems. For instance, biofilter systems have shown over 96% removal efficiency of γ-HCH from contaminated environments within two months, showcasing its potential in bioremediation efforts.

Comparison with Other HCH Isomers

| Isomer | Usage/Application | Toxicity Level |

|---|---|---|

| Alpha-HCH | Insecticide; less toxic than gamma-HCH | Moderate |

| Beta-HCH | Used in some agricultural applications | High |

| Delta-HCH | Less commonly used; lower bioaccumulation potential | Low |

| Gamma-HCH | Widely used as a pesticide; significant toxicity | Very High |

Toxicological Profile

The toxicological effects of gamma-HCH have been extensively documented through various studies:

- ATPase Inhibition : Exposure has been linked to impaired cellular functions due to ATPase activity inhibition.

- Endocrine Disruption : It interferes with endocrine signaling pathways, potentially causing reproductive issues.

- Liver Toxicity : Chronic exposure leads to increased liver weights and histopathological changes in animal models.

Summary of Health Effects

| Health Effect | Population Studied | Findings |

|---|---|---|

| Developmental Delays | Animal Models | Significant delays observed |

| Immune Suppression | Laboratory Rats | Altered immune responses |

| Liver Toxicity | Long-term Animal Studies | Hepatotoxicity confirmed |

作用機序

Gamma-HCH exerts its effects primarily through its interaction with the nervous system of insects. The compound disrupts the normal function of the nervous system by interfering with the transmission of nerve impulses. This leads to paralysis and death of the insect. The molecular targets of gamma-HCH include the gamma-aminobutyric acid (GABA) receptors, which are essential for the regulation of neuronal activity.

類似化合物との比較

Alpha-HCH

Beta-HCH

Delta-HCH

Technical HCH (a mixture of isomers)

生物活性

Gamma-hexachlorocyclohexane (γ-HCH), commonly known as Lindane, is an organochlorine compound that has been widely used as a pesticide. The isotopically labeled variant, γ-HCH 13C6, is utilized in various research settings to study its biological activity and environmental impact. This article provides a comprehensive overview of the biological activity of γ-HCH 13C6, including its toxicological effects, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 302.82 g/mol

- CAS Number : 201417-04-1

- Concentration : 100 µg/mL in Nonane

Toxicological Profile

The toxicological profile of γ-HCH indicates several adverse health effects primarily observed in animal studies. Key findings are summarized below:

Research indicates that γ-HCH exerts its biological effects through several mechanisms:

- ATPase Inhibition : Exposure to γ-HCH has been linked to the inhibition of ATPase activity, which is crucial for cellular energy metabolism. This may lead to impaired cellular functions and contribute to the observed toxic effects in mammals .

- Endocrine Disruption : γ-HCH has been shown to interfere with endocrine signaling pathways, potentially leading to reproductive and developmental issues .

Study on Hepatic Effects

A systematic review of studies examining the hepatic effects of γ-HCH revealed that oral exposure resulted in increased liver weights and signs of liver damage in rats. Notably, chronic exposure led to significant histopathological changes, including necrosis and fatty degeneration .

Environmental Impact Study

A study investigating the degradation of HCH isomers in biofilters demonstrated that γ-HCH could be effectively removed from contaminated environments. The biofilter systems achieved removal efficiencies exceeding 96% within two months, highlighting the potential for bioremediation strategies involving γ-HCH .

Summary of Health Effects

The health effects associated with γ-HCH exposure have been extensively documented. The following table summarizes key findings from various studies:

| Health Effect | Population Studied | Findings |

|---|---|---|

| Developmental Delays | Animal Models | Significant delays observed |

| Immune Suppression | Laboratory Rats | Altered immune responses |

| Liver Toxicity | Long-term Animal Studies | Hepatotoxicity confirmed |

特性

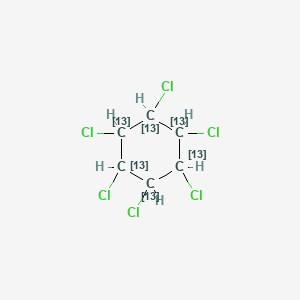

IUPAC Name |

1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1([13CH]([13CH]([13CH]([13CH]([13CH]1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104215-85-2 | |

| Record name | 104215-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。